molecular formula C19H14N2 B075658 2-(2-(1H-Indol-3-yl)vinyl)quinoline CAS No. 1586-47-6

2-(2-(1H-Indol-3-yl)vinyl)quinoline

Cat. No.: B075658
CAS No.: 1586-47-6
M. Wt: 270.3 g/mol
InChI Key: XBSNGDJJHAYDLC-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-Indol-3-yl)vinyl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Indol-3-yl)vinyl)quinoline typically involves the condensation of indole-3-carbaldehyde with 2-methylquinoline under basic conditions. One efficient method employs microwave irradiation to accelerate the reaction, resulting in high yields of the desired product . The reaction can be summarized as follows:

    Starting Materials: Indole-3-carbaldehyde and 2-methylquinoline.

    Reaction Conditions: Basic conditions, often using a base such as potassium carbonate or silver carbonate.

    Activation: Microwave irradiation to enhance reaction efficiency and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Indol-3-yl)vinyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the indole or quinoline rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(1H-Indol-3-yl)vinyl)quinoline involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA and proteins, affecting cellular processes such as gene expression and enzyme activity. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethanamine: Another indole derivative with different biological activities.

    2-(1H-Indol-3-yl)acetic acid: Known for its role in plant growth regulation.

    2-(1H-Indol-3-yl)vinylpyridine: Similar structure but with a pyridine ring instead of quinoline.

Uniqueness

2-(2-(1H-Indol-3-yl)vinyl)quinoline stands out due to its combination of indole and quinoline structures, providing unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-[(E)-2-(1H-indol-3-yl)ethenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-18-14(5-1)9-11-16(21-18)12-10-15-13-20-19-8-4-2-6-17(15)19/h1-13,20H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSNGDJJHAYDLC-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586-47-6, 1155810-01-7
Record name 2-(2-(1H-Indol-3-yl)vinyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001586476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693997
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-(1H-Indol-3-yl)vinyl)quinoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWV4WQ68ES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(1H-Indol-3-yl)vinyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-(2-(1H-Indol-3-yl)vinyl)quinoline
Reactant of Route 3
Reactant of Route 3
2-(2-(1H-Indol-3-yl)vinyl)quinoline
Reactant of Route 4
Reactant of Route 4
2-(2-(1H-Indol-3-yl)vinyl)quinoline
Reactant of Route 5
Reactant of Route 5
2-(2-(1H-Indol-3-yl)vinyl)quinoline
Reactant of Route 6
2-(2-(1H-Indol-3-yl)vinyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.